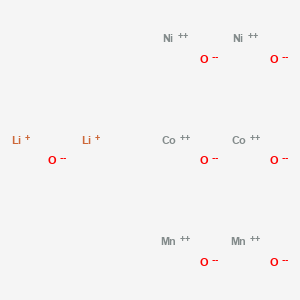
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound, often referred to as lithium nickel manganese cobalt oxide, is known for its high energy density and stability, making it a popular choice for use in electric vehicles and portable electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) typically involves a co-precipitation method. In this process, solutions of lithium, cobalt, manganese, and nickel salts are mixed under controlled pH conditions to form a precursor. This precursor is then calcined at high temperatures to produce the final oxide material .
Industrial Production Methods: Industrial production of this compound often involves large-scale co-precipitation followed by high-temperature calcination. The process is optimized to ensure uniform particle size and composition, which are critical for the performance of the final battery material .
Analyse Chemischer Reaktionen
Types of Reactions: Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s function as a battery cathode material .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, transition metal salts, and reducing agents. The reactions typically occur under controlled temperatures and atmospheres to ensure the stability and performance of the material .
Major Products Formed: The major products formed from these reactions include various lithium metal oxides, which are used as cathode materials in lithium-ion batteries. These products are characterized by their high energy density and stability .
Wissenschaftliche Forschungsanwendungen
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) has numerous scientific research applications. In chemistry, it is studied for its electrochemical properties and potential use in advanced battery technologies. In biology and medicine, research is focused on its potential use in medical devices and drug delivery systems. Industrial applications include its use in electric vehicles, portable electronics, and renewable energy storage systems .
Wirkmechanismus
The mechanism by which dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) exerts its effects involves the intercalation and deintercalation of lithium ions. During battery operation, lithium ions move in and out of the compound’s layered structure, facilitating the storage and release of electrical energy. This process is highly efficient and contributes to the compound’s high energy density and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These compounds share similar structures and electrochemical properties but differ in their specific compositions and performance characteristics .
Uniqueness: What sets dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) apart is its balanced combination of high energy density, stability, and cost-effectiveness. The inclusion of multiple transition metals allows for fine-tuning of the material’s properties, making it a versatile and highly efficient battery material .
Eigenschaften
CAS-Nummer |
193215-96-2 |
|---|---|
Molekularformel |
Co2Li2Mn2Ni2O7 |
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
InChI-Schlüssel |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


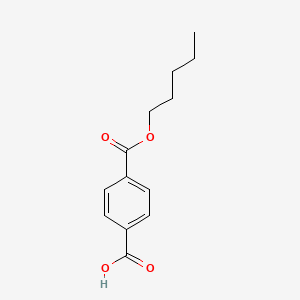

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
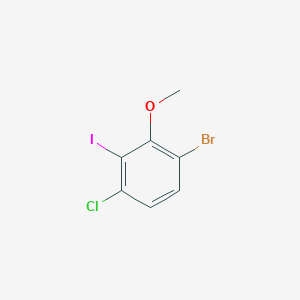
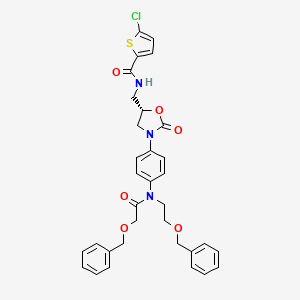
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
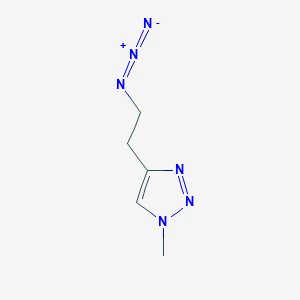
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
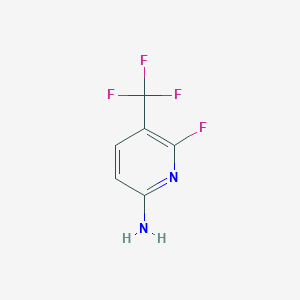
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
